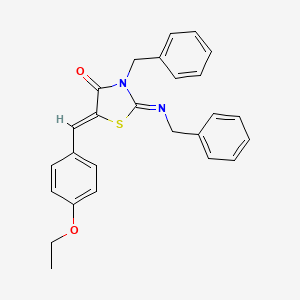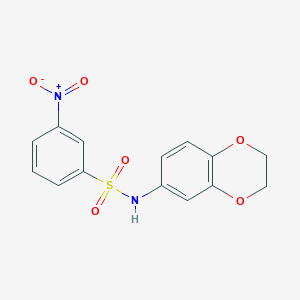
(E)-3-(3-nitrophenyl)-2-phenyl-N-(pyridin-3-ylmethyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(3-nitrophenyl)-2-phenyl-N-(pyridin-3-ylmethyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a double bond conjugated with an amide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(3-nitrophenyl)-2-phenyl-N-(pyridin-3-ylmethyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 3-nitrobenzaldehyde, acetophenone, and pyridine-3-carboxaldehyde.
Condensation Reaction: The first step involves a condensation reaction between 3-nitrobenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide to form (E)-3-(3-nitrophenyl)-2-phenylprop-2-en-1-one.
Amidation Reaction: The resulting product is then subjected to an amidation reaction with pyridine-3-carboxaldehyde in the presence of a suitable catalyst such as triethylamine to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: (E)-3-(3-nitrophenyl)-2-phenyl-N-(pyridin-3-ylmethyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The double bond can be hydrogenated to form the corresponding saturated amide.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: 3-amino-2-phenyl-N-(pyridin-3-ylmethyl)prop-2-enamide.
Reduction: (E)-3-(3-aminophenyl)-2-phenyl-N-(pyridin-3-ylmethyl)prop-2-enamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(E)-3-(3-nitrophenyl)-2-phenyl-N-(pyridin-3-ylmethyl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of (E)-3-(3-nitrophenyl)-2-phenyl-N-(pyridin-3-ylmethyl)prop-2-enamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and target.
Vergleich Mit ähnlichen Verbindungen
- (E)-3-(3-nitrophenyl)-2-phenylprop-2-enamide
- (E)-3-(4-nitrophenyl)-2-phenyl-N-(pyridin-3-ylmethyl)prop-2-enamide
- (E)-3-(3-nitrophenyl)-2-phenyl-N-(pyridin-4-ylmethyl)prop-2-enamide
Uniqueness: (E)-3-(3-nitrophenyl)-2-phenyl-N-(pyridin-3-ylmethyl)prop-2-enamide is unique due to the specific positioning of the nitro group and the pyridin-3-ylmethyl group
Eigenschaften
IUPAC Name |
(E)-3-(3-nitrophenyl)-2-phenyl-N-(pyridin-3-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c25-21(23-15-17-7-5-11-22-14-17)20(18-8-2-1-3-9-18)13-16-6-4-10-19(12-16)24(26)27/h1-14H,15H2,(H,23,25)/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQAHKKUPFCKQJ-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(2-{[5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]amino}ethyl)-1,3-oxazinan-2-one](/img/structure/B4917155.png)
![2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-6-methoxyphenol](/img/structure/B4917168.png)
![2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B4917176.png)
![diethyl {[(3-methylphenyl)amino]methylene}malonate](/img/structure/B4917177.png)
![1-(3-chlorophenyl)-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine](/img/structure/B4917184.png)



![5-[4-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]piperazin-1-yl]-2-methylpyridazin-3-one](/img/structure/B4917228.png)
![sodium 3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzenesulfonate](/img/structure/B4917235.png)
![1-[5-(2-nitrophenoxy)pentyl]pyrrolidine](/img/structure/B4917244.png)

![1-(4,5-difluoro-2-methylbenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B4917250.png)
![Ethyl 4-(3-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B4917256.png)
